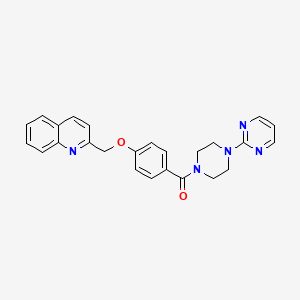

(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone

描述

(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone is a hybrid molecule combining pyrimidine, piperazine, and quinoline moieties. Its synthesis typically involves microwave-assisted coupling of pyrimidine derivatives with quinoline intermediates under optimized conditions, as seen in the preparation of analogous compounds . The structural complexity of this compound arises from the integration of a piperazine linker bridging a pyrimidine ring and a quinoline-substituted phenyl group. Such hybrids are designed to exploit dual pharmacological activities, including kinase inhibition or antimicrobial effects, depending on substituent variations .

属性

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(quinolin-2-ylmethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c31-24(29-14-16-30(17-15-29)25-26-12-3-13-27-25)20-7-10-22(11-8-20)32-18-21-9-6-19-4-1-2-5-23(19)28-21/h1-13H,14-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQUOJPVLQXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone , with the CAS number 546100-66-7, is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 409.48 g/mol. The structure features a piperazine ring substituted with pyrimidine and quinoline moieties, which are known for their biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine and quinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Cytotoxicity : Research indicates that certain derivatives display higher cytotoxic activity than conventional chemotherapeutics. For example, a related study found that some piperazine derivatives had IC50 values lower than 5 µM against breast cancer cell lines (T-47D) .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway. Compounds have been shown to inhibit VEGFR-2 with IC50 values comparable to established inhibitors like Sorafenib .

- Cell Cycle Arrest : Studies have reported that these compounds induce cell cycle arrest at the S phase, leading to increased apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting additional biological activities:

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory potential, which could be beneficial in treating conditions associated with chronic inflammation.

- Neuropharmacological Effects : The piperazine moiety is often linked to neuropharmacological activity, suggesting potential applications in treating neurological disorders.

Table of Biological Activities

相似化合物的比较

Target Affinity and Selectivity

- XNM : Demonstrates high specificity for IKKβ due to its chlorophenyl and hydroxyethyl groups, critical for hydrophobic interactions .

- Quinoline-Pyrimidine Hybrids: The quinolin-2-ylmethoxy group in the target compound may enhance membrane permeability compared to purely phenyl-substituted analogs .

- Thiophene and Furan Analogs: Lower predicted bioactivity scores (e.g., pIC₅₀ = 7.18–7.76 for quinoline-hydrazinyl derivatives) suggest substituent-dependent efficacy .

Structural Stability

- Crystallographic Data : Piperazine-pyrimidine salts (e.g., 4-(pyrimidin-2-yl)piperazin-1-ium chloride) show stable packing in P2₁/c and P2₁2₁2₁ space groups, indicating robust solid-state stability .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling of pyrimidine-piperazine and quinoline-phenylmethanone moieties via nucleophilic substitution or Buchwald-Hartwig amination .

- Protection/deprotection strategies for functional groups (e.g., hydroxyl or amine groups) to prevent side reactions .

- Purification using column chromatography or recrystallization to achieve >95% purity .

- Example: A similar compound, (5-(4-benzyloxyphenyl)-1-phenylpyrazole-3-carboxamide), was synthesized via sequential coupling reactions under reflux conditions in ethanol, yielding 68% purity after chromatography .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity; e.g., aromatic protons in quinoline (δ 7.46–7.32 ppm) and pyrimidine (δ 8.39 ppm) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H] at m/z 517.2) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles and validate stereochemistry .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with structural homology to known methanone-binding sites (e.g., IKKβ kinase, where a similar compound binds via hydrophobic pockets and hydrogen bonds) .

- Docking Workflow :

Prepare ligand and protein structures (e.g., remove water molecules, add charges).

Use AutoDock Vina or Schrödinger Suite for docking simulations.

Validate poses using molecular dynamics (MD) to assess binding stability .

- Example: A related methanone derivative inhibited IKKβ by forming hydrogen bonds with K106 and occupying hydrophobic pockets (L21, V29) .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-Assay Validation : Compare results from enzyme inhibition assays (e.g., IC) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .

- Structural Analog Analysis : Test derivatives (e.g., replacing quinoline with pyridine) to isolate pharmacophore contributions .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or assay-specific biases .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for piperazine coupling .

- Catalyst Optimization : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination to reduce byproducts .

- Temperature Control : Lower temps (0–5°C) minimize quinoline oxidation during methanone formation .

- In-Process Monitoring : TLC or HPLC tracks reaction progress; e.g., retention time shifts indicate intermediate formation .

Q. What role does the quinoline moiety play in the compound’s pharmacological profile?

- Methodological Answer :

- Hydrophobic Interactions : The planar quinoline ring enhances binding to hydrophobic enzyme pockets (e.g., in kinases or GPCRs) .

- Electron-Withdrawing Effects : The quinoline nitrogen modulates electron density in the methanone group, affecting hydrogen-bonding capacity .

- Metabolic Stability : Quinoline’s rigidity reduces susceptibility to CYP450 oxidation compared to flexible alkyl chains .

Q. How is X-ray crystallography employed in structural analysis of this compound?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (e.g., hanging drop method) with 20% PEG 8000 as precipitant .

- Data Collection : Collect diffraction data (λ = 1.5418 Å) on a Bruker D8 Venture diffractometer .

- Refinement : SHELXL refines structures using least-squares minimization; anisotropic displacement parameters resolve disorder in the piperazine ring .

- Example: A similar methanone derivative’s crystal structure revealed a twisted conformation between pyrimidine and quinoline planes, critical for target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。